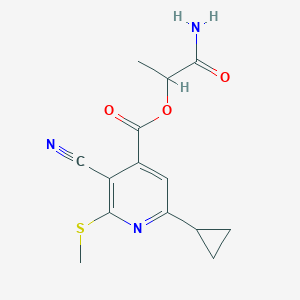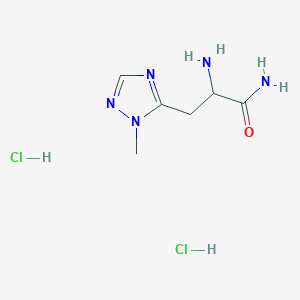
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H17NO2S and its molecular weight is 275.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, including those resembling carcinogens such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. This research sheds light on the structural analogies and differences that can influence biological activity and toxicity, which might be relevant for understanding similar compounds like "Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate" (Ashby et al., 1978).
Food Flavor Chemistry
Branched chain aldehydes, derivatives from amino acids, are significant for flavor in both fermented and non-fermented food products. The process involves the production and degradation of these aldehydes, which parallels the potential synthesis pathways and transformations of thiophene-based compounds in various applications (Smit, Engels, & Smit, 2009).
Spin Label Amino Acids in Peptide Studies
The use of spin label amino acids, such as TOAC, in peptides for studying peptide synthesis, secondary structure, and interactions with biological membranes, provides a precedent for exploring the interactions and potential biological applications of thiophene derivatives in peptide chemistry (Schreier et al., 2012).
Liquid-Liquid Extraction of Carboxylic Acids
Innovations in solvent systems for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlight the relevance of thiophene derivatives in separation technologies, particularly in the recovery of bio-based carboxylic acids for plastics and other applications (Sprakel & Schuur, 2019).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate” is not available, it’s important to handle all chemicals with care. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Thiophene derivatives, including “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate”, continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications.
Properties
IUPAC Name |
methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-4-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-2/h5-9H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWGVYJQBMRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2532924.png)

methanone](/img/structure/B2532928.png)




![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)



